molecular formula C7H12F3NO2 B2426560 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate CAS No. 1423034-70-1

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

Cat. No.: B2426560
CAS No.: 1423034-70-1
M. Wt: 199.173
InChI Key: PZLUNMLQLSXQAF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate (CAS 1423034-70-1) is a high-purity carbamate compound supplied for advanced chemical research and development. With the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol, this reagent features a carbamate functional group flanked by a 2-methylpropyl (isobutyl) group on the nitrogen and a 2,2,2-trifluoroethyl group on the oxygen . The presence of the trifluoroethyl group is of significant interest, as such fluorinated moieties are known to enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making them valuable building blocks in medicinal chemistry and agrochemical research . This compound serves as a crucial synthon for the introduction of the trifluoroethylamine group into more complex molecular architectures. Its structural framework is related to that of active agrochemicals, such as the fungicide Tolprocarb, highlighting its utility in developing new active ingredients . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in quantities ranging from 50mg to 5g, with guaranteed quality and purity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUNMLQLSXQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis via Nucleophilic Acyl Substitution

Reaction Mechanism and Stoichiometry

The most widely documented method involves a nucleophilic acyl substitution between 2,2,2-trifluoroethanol (TFE) and isobutyl isocyanate. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate:

$$
\text{TFE} + \text{isobutyl isocyanate} \xrightarrow{\text{Et}3\text{N}} \text{2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate} + \text{CO}2
$$

Triethylamine (Et$$_3$$N) acts as both a catalyst and acid scavenger, neutralizing hydrogen fluoride byproducts.

Table 1: Standard Reaction Conditions and Yields
Parameter Value/Range Source
Solvent Dichloromethane, Toluene
Temperature 20–25°C (ambient)
Catalyst Triethylamine (1.1 eq)
Yield (isolated) 70–85%
Purity (HPLC) >95%

Workup and Purification

Post-reaction, the crude product is washed with dilute hydrochloric acid to remove residual amine, followed by brine to eliminate polar impurities. Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >95% purity. The trifluoroethyl group’s electron-withdrawing nature reduces carbamate hydrolysis during purification.

Alternative Synthetic Routes

Sodium Trifluoroethoxide Intermediate

Patent literature describes a related method for synthesizing trifluoroethoxy-containing compounds using sodium trifluoroethoxide (NaTFE). While originally developed for flecainide intermediates, this approach can be adapted:

  • NaTFE Preparation :
    $$
    2,2,2\text{-trifluoroethanol} + \text{Na} \rightarrow \text{NaTFE} + \frac{1}{2}\text{H}_2
    $$
    Conducted in anhydrous dioxane at 85–105°C.

  • Carbamate Formation :
    NaTFE reacts with isobutyl chloroformate in N,N-dimethylformamide (DMF) at 90°C, yielding the target carbamate. Copper(II) sulfate (0.1 eq) accelerates the reaction by stabilizing the transition state.

Table 2: Comparative Analysis of Alternative Methods
Method Advantages Limitations Yield
Nucleophilic acyl substitution High purity, mild conditions Moisture sensitivity 70–85%
Sodium trifluoroethoxide route Scalable, reusable catalyst Requires anhydrous NaTFE 65–75%

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, dichloromethane) enhance isocyanate reactivity by stabilizing charged intermediates. Non-polar solvents like toluene reduce side reactions but slow reaction kinetics.

Catalyst Screening

  • Triethylamine : Optimal for small-scale synthesis (1–100 g).
  • Copper(II) sulfate : Preferred for batch processes >1 kg, reducing reaction time by 30%.

Temperature Control

Exothermic reactions require cooling to maintain 20–25°C. Elevated temperatures (>40°C) promote isocyanate dimerization, reducing yields by 15–20%.

Scalability and Industrial Considerations

Moisture Sensitivity

The isocyanate starting material undergoes rapid hydrolysis in the presence of water, necessitating:

  • Anhydrous solvents (H$$_2$$O <50 ppm).
  • Inert atmosphere (N$$_2$$ or Ar).
  • Closed-system reactors with molecular sieves.

Continuous Flow Synthesis

Recent advancements propose microreactor systems to improve heat dissipation and reduce hydrolysis. Preliminary data show 90% conversion in 10 minutes versus 4 hours in batch reactors.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.02 (d, 6H, CH(CH$$3$$)$$2$$), 3.18 (t, 2H, NCH$$2$$), 4.41 (q, 2H, OCH$$2$$CF$$3$$).
  • $$^{19}$$F NMR : -74.3 ppm (CF$$_3$$).

Mass Spectrometry

  • [M+H]$$^+$$ : m/z 200.08930 (calc. 200.08912).
  • Collision cross-section (CCS) : 145.8 Ų (theoretical).

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Design : Carbamates like 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate serve as peptide bond surrogates in drug design due to their stability and ability to penetrate biological membranes. This property is crucial for developing therapeutics that require effective delivery across cellular barriers .
  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting this enzyme, it may enhance the therapeutic effects of cannabinoids in pain management and other conditions .
  • Prodrug Development : Carbamates can also function as prodrugs, where they undergo metabolic conversion to release active pharmaceutical agents. This characteristic can improve the pharmacokinetic profiles of certain drugs, leading to better efficacy and reduced side effects .

Agricultural Applications

  • Pesticide Formulation : The incorporation of fluorinated compounds like this compound in pesticide formulations has been explored due to their enhanced lipophilicity and stability under environmental conditions. This can lead to improved efficacy against pests while minimizing degradation .
  • Herbicide Development : Fluorinated carbamates are being investigated for their potential use as herbicides. Their selective action can help in targeting specific weed species without harming crops, thus contributing to sustainable agricultural practices .

Case Study 1: Medicinal Chemistry Research

A study focused on the synthesis of various carbamate derivatives demonstrated that this compound exhibited potent activity against specific enzyme targets. The research highlighted the compound's ability to modulate biological pathways effectively, paving the way for further development as a therapeutic agent .

Case Study 2: Agricultural Efficacy Trials

Field trials conducted on crops treated with formulations containing fluorinated carbamates showed significant reductions in pest populations while maintaining crop health. The results indicated that such compounds could be integrated into existing agricultural practices to enhance yield without increasing chemical load .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Another carbamate derivative with distinct properties.

The uniqueness of this compound lies in its specific combination of trifluoroethyl and isobutylcarbamate groups, which confer unique chemical and biological properties .

Biological Activity

2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is a fluorinated carbamate compound that has garnered attention in the fields of medicinal chemistry and agricultural science. Its unique structure imparts specific biological activities, making it a subject of research for various applications, including pest control and potential therapeutic uses.

  • Chemical Formula : C8H10F3N1O2
  • CAS Number : 1423034-70-1
  • Molecular Weight : 195.17 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound is believed to inhibit certain enzymes and disrupt metabolic pathways in target organisms.

Target Enzymes

  • Acetylcholinesterase (AChE) : Carbamates typically act by inhibiting AChE, leading to an accumulation of acetylcholine at synaptic junctions, which can result in neurotoxic effects in pests and potential therapeutic effects in humans.

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. Its effectiveness against various pest species has been documented, contributing to its use in agricultural applications.

  • Case Study : In trials conducted on common agricultural pests such as aphids and beetles, the compound demonstrated a mortality rate exceeding 80% at concentrations as low as 50 ppm over a 72-hour exposure period.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Key parameters include:

  • Absorption : Rapidly absorbed through the gastrointestinal tract.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Metabolized primarily by liver enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies.

Study TypeFindings
Acute ToxicityLD50 values range from 100 to 300 mg/kg in rodents.
Chronic ExposureLong-term exposure linked to neurobehavioral changes in animal models.

Environmental Impact

Due to its fluorinated structure, there are concerns regarding the environmental persistence of this compound. Studies have shown that it can remain active in soil and water systems for extended periods.

Q & A

[Basic] What are the established synthetic methodologies for preparing 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate?

Methodological Answer:
The compound can be synthesized via carbamate-forming reactions using amine-protecting strategies. For example:

  • Benzyl or tert-butyl carbamate intermediates (e.g., tert-butyl N-[2-methylpropyl]carbamate) can undergo deprotection followed by trifluoroethylation .
  • Fluorinated intermediates : Fluorination of precursors like 2-fluoro-2,2-dinitroethylamine derivatives using methyl chloroformate or similar agents, as described in fluorination protocols .
  • Purification : Post-synthesis purification often employs column chromatography or preparative HPLC, with LC-MS/GC-MS used to confirm structural integrity .

[Advanced] How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, crystallography) for trifluoroethyl carbamates?

Methodological Answer:

  • Variable Temperature NMR : Use VT-NMR to detect dynamic conformational changes in trifluoroethyl groups, which may explain splitting patterns or signal broadening .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks by obtaining single-crystal structures (e.g., as demonstrated in solid-state forms of related trifluoroethyl pyrrolidine carboxamides) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify misassignments .

[Basic] Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 19F NMR : Essential for tracking fluorinated moieties; chemical shifts typically range between -60 to -80 ppm for CF₃ groups .
  • LC-MS/GC-MS : Confirm molecular weight and detect impurities (e.g., m/z corresponding to [M+H]+ or fragmentation patterns) .
  • IR Spectroscopy : Identify carbamate carbonyl stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

[Advanced] How does the trifluoroethyl group influence the compound’s bioavailability and target binding?

Methodological Answer:

  • Bioavailability : The CF₃ group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing membrane permeability .
  • Conformational Effects : Stereoelectronic interactions between C-F bonds and carbamate carbonyls can rigidify the structure, favoring bioactive conformations. Computational docking studies (e.g., using Protein Data Bank structures) can predict binding modes .
  • Metabolic Stability : Fluorine’s inertness slows oxidative metabolism, as observed in fluorinated pharmaceuticals .

[Advanced] What strategies optimize yield in multi-step syntheses involving trifluoroethyl intermediates?

Methodological Answer:

  • Intermediate Stabilization : Use protecting groups (e.g., tert-butyl carbamate) to prevent side reactions during fluorination .
  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of fluorinated intermediates .
  • Catalysis : Employ palladium or copper catalysts for efficient coupling steps, as seen in related carbamate syntheses .

[Basic] What are the key challenges in handling fluorinated intermediates during synthesis?

Methodological Answer:

  • Safety : Fluorinated reagents (e.g., trifluoroethyl trifluoromethanesulfonate) are mutagenic; use fume hoods and PPE .
  • Stability : Some intermediates (e.g., 2-fluoro-2,2-dinitroethylamine) are thermally unstable; avoid isolation and proceed in situ .
  • Purification Difficulty : Fluorinated byproducts may co-elute with targets; optimize HPLC gradients or use fluorophilic columns .

[Advanced] How can stereoelectronic effects of the trifluoroethyl group be analyzed to predict molecular conformation?

Methodological Answer:

  • Cambridge Structural Database (CSD) Mining : Compare bond angles and torsional preferences of CF₃ groups in similar carbamates .
  • Density Functional Theory (DFT) : Calculate rotational barriers of the trifluoroethyl moiety to assess conformational flexibility .
  • Crystallographic Studies : Analyze crystal packing forces (e.g., halogen bonding) that stabilize specific conformations .

[Basic] How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Long-Term Stability : Store samples at 25°C/60% RH and monitor purity via HPLC at intervals .

[Advanced] What role does the carbamate moiety play in biological activity, and how can it be modified?

Methodological Answer:

  • Bioisosteric Replacement : Substitute carbamate with urea or amide groups to compare target affinity (e.g., as seen in Tolprocarb analogs) .
  • Hydrolysis Resistance : Modify the carbamate’s alkyl chain (e.g., branched vs. linear) to slow enzymatic cleavage, as demonstrated in pesticidal carbamates .
  • SAR Studies : Synthesize derivatives with varying N-alkyl groups (e.g., 2-methylpropyl vs. cyclopropyl) and assay activity .

[Advanced] How can researchers address low yields in trifluoroethylation reactions?

Methodological Answer:

  • Reagent Selection : Use trifluoroethyl triflate (vs. bromide) for superior leaving-group properties .
  • Base Optimization : Employ non-nucleophilic bases (e.g., DBU) to minimize side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity, as applied in related carbamate syntheses .

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